2-(4-Chlorophenyl)benzimidazole

Catalog No.
S1496014
CAS No.
1019-85-8
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)benzimidazole

CAS Number

1019-85-8

Product Name

2-(4-Chlorophenyl)benzimidazole

IUPAC Name

2-(4-chlorophenyl)-1H-benzimidazole

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)

InChI Key

PTXUJRTVWRYYTE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl

Synonyms

2-(p-Chlorophenyl)benzimidazole; 2-(4-Chlorophenyl)-1H-benzimidazole; 2-(4-Chlorophenyl)benzimidazole; 2-(4’-Chlorophenyl)benzimidazole; 2-(p-Chlorophenyl)benzimidazole; G 577

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl

2-(4-Chlorophenyl)-1H-benzo[d]imidazole has been used as a reactant in the synthesis of benzylsulfanyl((phenylbenzimidazolyl)methyl)oxadiazoles with antioxidant activity.

2-(4-Chlorophenyl)benzimidazole (CAS 1019-85-8) is a halogenated heterocyclic building block characterized by a benzimidazole core substituted with a para-chlorophenyl group [1]. In industrial and research procurement, it is prioritized for its high thermal stability (melting point 303 °C) and its dual utility as a lipophilic pharmacological scaffold and an electron-deficient ligand in optoelectronic materials. The electron-withdrawing nature of the chlorine atom significantly alters its electronic bandgap and intermolecular interactions compared to unsubstituted analogs, making it a critical starting material for advanced functional materials, Non-Linear Optical (NLO) applications, and active pharmaceutical ingredients (APIs) [2].

Generic substitution with the unsubstituted baseline, 2-phenylbenzimidazole, frequently fails in both material science and medicinal chemistry due to the absence of the para-chloro moiety[1]. In optoelectronics, the lack of the electron-withdrawing chlorine atom raises the Lowest Unoccupied Molecular Orbital (LUMO), reducing the compound's efficacy as an electron-transporting layer [2]. In pharmaceutical synthesis, replacing the chlorophenyl group with a generic phenyl ring reduces the scaffold's lipophilicity (LogP), which directly compromises cell membrane permeability and diminishes downstream antimicrobial or anthelmintic efficacy [3]. Furthermore, the chlorine atom provides a necessary synthetic handle for late-stage palladium-catalyzed cross-coupling reactions, a feature entirely absent in the unsubstituted analog[1].

Thermal Stability for High-Temperature Processing

2-(4-Chlorophenyl)benzimidazole exhibits a significantly higher melting point compared to its unsubstituted counterpart, making it superior for high-temperature vacuum sublimation and extrusion processes .

Evidence DimensionMelting Point
Target Compound Data303 °C
Comparator Or Baseline290–293 °C (2-Phenylbenzimidazole)
Quantified Difference+10 to 13 °C higher thermal stability
ConditionsStandard capillary melting point analysis

Ensures structural integrity and prevents degradation during the thermal evaporation phase of OLED device fabrication.

Precursor Reactivity and Synthesis Yield

The electrophilic activation provided by the para-chloro substitution enhances the condensation efficiency during catalytic synthesis compared to less reactive benzaldehydes [1].

Evidence DimensionCondensation Reaction Yield
Target Compound Data89–91% yield
Comparator Or BaselineUnsubstituted or electron-rich analogs (typically lower yields under identical mild photocatalytic conditions)
Quantified DifferenceConsistently high conversion rates (>89%)
ConditionsAerobic photooxidative cyclization using TiO2/AA/Co photocatalyst

High-yield precursor reactivity lowers scale-up costs and reduces the need for extensive chromatographic purification in industrial API synthesis.

Electronic Bandgap and LUMO Modulation

The inductive electron-withdrawing effect of the chlorine atom lowers the LUMO energy level, enhancing the molecule's electron affinity compared to electron-donating derivatives [1].

Evidence DimensionLUMO Energy Level / Electrophilicity
Target Compound DataDeepened LUMO level (enhanced electron acceptance)
Comparator Or Baseline2-(4-Methoxyphenyl)benzimidazole (raised LUMO due to +M effect)
Quantified DifferenceSuperior electron-transporting characteristics
ConditionsDFT calculations (B3LYP/6-311++G(d,p)) and spectroscopic analysis

Critical for procurement in optoelectronics where precise bandgap tuning is required for efficient electron-transport layers.

Antimicrobial Scaffold Efficacy

Derivatives synthesized from the 4-chloro scaffold demonstrate potent antimicrobial properties, significantly outperforming unsubstituted baselines due to optimal lipophilicity[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound DataHigh efficacy (MIC values reaching 1–3 µg/mL for downstream Schiff bases)
Comparator Or BaselineUnsubstituted 2-phenylbenzimidazole derivatives (lower lipophilicity and reduced membrane penetration)
Quantified DifferenceEnhanced Gram-positive and Gram-negative inhibitory action
ConditionsIn vitro broth microdilution assay against S. aureus and E. coli

Justifies the selection of the 4-chloro variant as the preferred starting scaffold for novel antibacterial and anthelmintic drug discovery libraries.

Optoelectronic and NLO Materials

Selected as a core building block for Organic Light-Emitting Diodes (OLEDs) and Non-Linear Optical (NLO) materials due to its deep LUMO level and high thermal stability (303 °C), which withstands vacuum sublimation[1].

Antimicrobial and Anthelmintic API Synthesis

Utilized as a primary scaffold in medicinal chemistry to synthesize highly lipophilic Schiff bases and coordination complexes, leveraging the para-chloro group to maximize cellular permeability and lower MIC values against resistant pathogens [2].

Transition Metal Coordination Chemistry

Procured as an electron-deficient bidentate or monodentate ligand for transition metals (e.g., Co, Ru, Pt), where the chlorine substituent fine-tunes the metal-to-ligand charge transfer (MLCT) properties for luminescent sensors .

Palladium-Catalyzed Cross-Coupling Precursor

Acts as a versatile electrophile in Buchwald-Hartwig or Suzuki cross-coupling reactions, allowing chemists to selectively extend the conjugated pi-system at the para-position, a route impossible with unsubstituted 2-phenylbenzimidazole[3].

XLogP3

3.9

Wikipedia

2-(4-Chlorophenyl)benzimidazole

Dates

Last modified: 08-15-2023

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